This compound is classified as a quinoline derivative due to its structural features that include a bicyclic aromatic system containing nitrogen. Quinoline derivatives are recognized for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of the pyrazole moiety further enhances its potential applications in medicinal chemistry.
The synthesis of 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol typically involves the reaction between 5,7-dichloroquinoline and 3,5-dimethylpyrazole. This reaction is usually carried out under basic conditions using potassium carbonate as a base in a solvent such as dimethylformamide (DMF). The process generally requires elevated temperatures to facilitate the reaction effectively.
This method allows for the formation of the desired compound while optimizing yield and purity through controlled reaction conditions .
The molecular structure of 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol can be analyzed based on its constituent elements and arrangement:
The crystallographic data provide insights into bond lengths and angles within the molecule, which are crucial for understanding its reactivity and interaction with biological targets .
5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol is involved in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization .
The mechanism of action for 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol primarily involves its interaction with biological targets:
These mechanisms underline its potential as a therapeutic agent in various diseases .
The physical and chemical properties of 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol contribute to its functionality:
These properties are essential for determining how the compound behaves in different environments and its suitability for various applications .
5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol has several significant applications across different fields:
These applications reflect the compound's versatility and importance in both research and industry .
The systematic IUPAC name 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol precisely defines this conjugate through sequential locant specification:
This molecular architecture (MW: 308.16 g/mol) features distinct pharmacophoric zones:
The SMILES notation (OC₁=C₂N=C(N₃N=C(C)C=C₃C)C=CC₂=C(Cl)C=C₁Cl) encodes connectivity: the hydroxy group at C8 (position 1), chlorine at C7 (position 2) and C5 (position 3), pyrazole nitrogen bonded to C2 (position 4), and methyl groups on pyrazole C3/C5 (positions 5-6). X-ray crystallography would predict near-orthogonal dihedral angles between pyrazole and quinoline planes (75-90°), balancing planarity for target engagement with three-dimensionality for solubility optimization [1] [8].
Halogenation profoundly modulates the physicochemical and biological properties of quinolin-8-ol derivatives. In 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol, the chlorine atoms exhibit dual functionality:
Electronic Effects:Chlorine's strong σ-electron-withdrawing capacity reduces quinoline ring electron density, particularly at N1 and C4 carbonyl-like positions. This amplifies electrophilicity at C4, facilitating interactions with nucleophilic residues in bacterial topoisomerases. Calculated Hammett constants (σₚ ≈ 0.23 for Cl) indicate moderate resonance withdrawal, stabilizing the quinoline π-system essential for DNA intercalation [6] [8].
Spatiotemporal Optimization:5,7-Dihalogenation creates a symmetric electronic environment around the 8-hydroxy group, enhancing metal chelation competence. Molecular modeling suggests chlorine's van der Waals radius (1.75Å) optimally fills hydrophobic pockets in Gram-negative bacterial gyrases without steric clash. Comparative studies show 5,7-dichloro derivatives exhibit 4-8-fold lower MICs against E. coli than mono-halogenated analogs due to improved membrane permeability (LogP increased by ≈0.5-0.7 versus non-halogenated analogs) [2] [6].
Biological Consequences:Chlorine substitution directly influences target affinity. Molecular dynamics simulations indicate 5,7-dichloro patterns form halogen bonds with topoisomerase IV Arg117 (bond distance ≈ 3.2-3.4Å), inhibiting DNA religation. This explains the enhanced Gram-negative coverage observed in dichlorinated quinolines versus fluorine analogs, which prefer Gram-positive targets. Additionally, C7 chlorine sterically blocks common metabolic oxidation sites, prolonging biological half-life [6] .
Table 2: Impact of Halogenation on Quinolin-8-ol Bioactivity
Halogenation Pattern | Relative LogP | Topoisomerase IV IC₅₀ (μM) | Metabolic Stability (t₁/₂, min) | Key Biological Outcomes |
---|---|---|---|---|
5,7-Dichloro | +1.8 | 0.32 | 48 | Broad-spectrum Gram-negative coverage; enhanced gyrase inhibition |
5-Chloro | +1.1 | 1.56 | 32 | Moderate Gram-negative activity |
7-Chloro | +1.3 | 0.98 | 36 | Improved intracellular accumulation |
5,7-Difluoro | +1.2 | 2.15 | 29 | Shift toward Gram-positive activity |
Unsubstituted | 0 | >10 | 18 | Low antibacterial potency |
The evolution of pyrazolylquinolines parallels quinolone antibiotic development, originating from nalidixic acid's serendipitous 1962 discovery during chloroquine synthesis [7] . Key developmental milestones include:
First-Generation Hybrids (1970s-1980s):Early pyrazolylquinolines featured simple C2/C8 substitutions without halogen optimization. Norfloxacin's 1980 introduction demonstrated the criticality of C6-fluorine and C7-piperazinyl groups for Gram-negative coverage, inspiring analogous modifications in quinolin-8-ol series. Piperazine provided cationic character for DNA phosphate backbone interaction, later replaced by hydrophobic pyrazole in specific niches to combat efflux-mediated resistance [6].
Rational Design Era (1990s-2000s):Structure-activity relationship (SAR) studies crystallized key requirements:
The targeted compound exemplifies modern hybrid design: combining 5,7-dichloro substitution for DNA affinity, C8-hydroxyl for metallophoric activity, and sterically-shielded pyrazole for target engagement in resistant strains. This evolution underscores pyrazolylquinolines' adaptability in addressing emergent resistance mechanisms [5] [6] .
Concluding Perspectives
The architectural convergence exemplified by 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol represents a sophisticated approach to overcoming antibiotic resistance. Its design harnesses halogenation electronics, coordination chemistry, and heterocyclic diversity to create multimodal activity against evolving pathogens. Ongoing exploration should focus on C4-functionalization to further enhance gyrase affinity and mitigate emerging resistance phenotypes, solidifying this hybrid scaffold's role in next-generation antimicrobial development.
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4